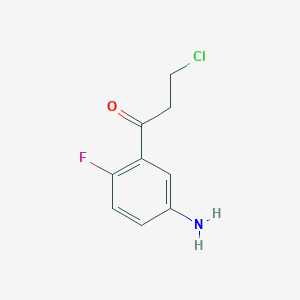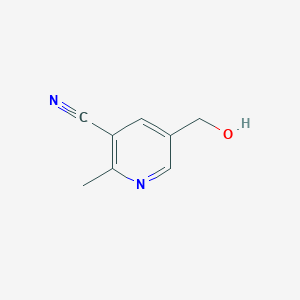
5-(Hydroxymethyl)-2-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a hydroxymethyl group at the 5-position and a methyl group at the 2-position on the nicotinonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methylnicotinonitrile
Reduction: 5-(Hydroxymethyl)-2-methylaminonicotinonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-(Hydroxymethyl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different core structure.
2,5-Dimethylfuran: Contains a furan ring with methyl groups at the 2 and 5 positions.
5-Methylfurfural: Similar structure but lacks the hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2-methylnicotinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the nicotinonitrile ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-8(3-9)2-7(5-11)4-10-6/h2,4,11H,5H2,1H3 |
Clé InChI |
KSNFNJYRUDYPQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


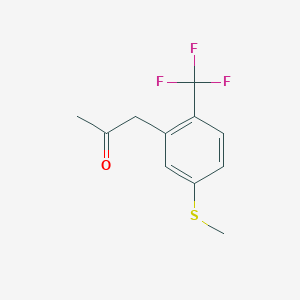



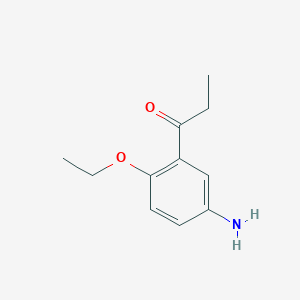
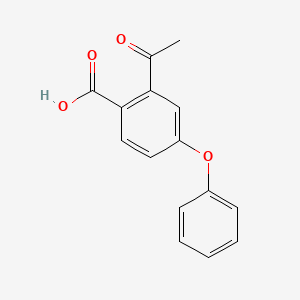
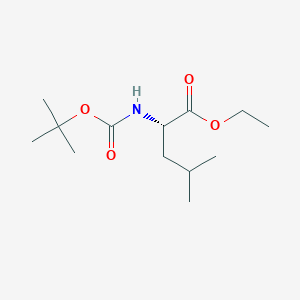
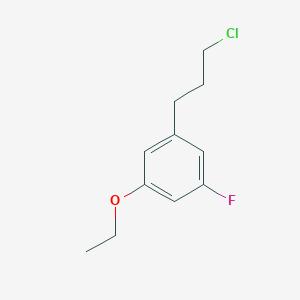
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
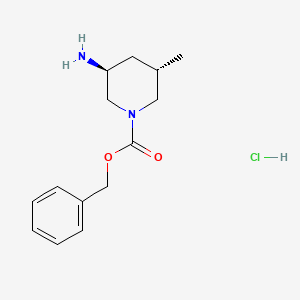

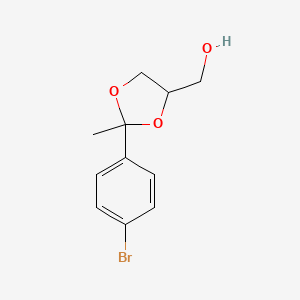
![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)
